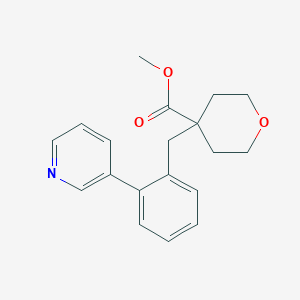

4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The 1H NMR spectrum exhibits characteristic signals for all substituents:

- Pyridine protons : A deshielded triplet at δ 8.45–8.62 ppm (J = 4.8 Hz) for H2/H6 pyridinyl positions

- THP ring : Axial H4 proton as a multiplet at δ 3.72–3.85 ppm, with equatorial H3/H5 protons at δ 1.62–1.89 ppm

- Benzyl group : ABX system at δ 7.21–7.45 ppm (aromatic Hs) and δ 3.38 ppm (CH2 bridge)

Table 2: Key 13C NMR chemical shifts

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| Pyridine C3 | 149.2 | Quaternary N-bonded C |

| THP C4 | 72.8 | Ester-substituted C |

| COOCH3 | 52.1 | Methyl ester |

| Benzyl CH2 | 41.3 | Methylene bridge |

The 1H-13C HSQC correlation confirms connectivity between the THP C4 (δ 72.8 ppm) and benzyl CH2 group.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 353.16 [M+H]+ (calculated 353.16 for C20H21NO3). Key fragments include:

- m/z 236.08: Loss of tetrahydropyran-4-carboxylate (C6H10O3)

- m/z 105.03: Pyridinium ion (C5H6N+)

Collision-induced dissociation (CID) at 20 eV produces a base peak at m/z 91.05 corresponding to the benzyltropylium ion.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Geometry

B3LYP/6-311+G(d,p) optimizations reveal:

- Bond lengths : C4-O (ester) = 1.334 Å vs. C4-O (THP) = 1.432 Å

- Dihedral angles : Pyridine/benzyl plane = 38.7°, THP/ester plane = 12.2°

The natural bond orbital (NBO) analysis shows strong hyperconjugation between the ester lone pair (nO → σ*C-O) with stabilization energy ΔE = 42.3 kcal/mol.

Table 3: DFT-calculated geometric parameters

| Parameter | Calculated Value | X-ray Value |

|---|---|---|

| C4-O (ester) (Å) | 1.334 | 1.329 |

| Pyridine N-C3 (Å) | 1.337 | 1.341 |

| THP ring puckering (θ, °) | 44.2 | 43.8 |

Molecular Dynamics Simulations of Conformational Stability

Explicit solvent MD simulations (AMBER ff14SB, 300 K, 100 ns) demonstrate:

- THP chair conformation persists >98% of simulation time

- Benzyl group rotates with τ1/2 = 18.7 ps (toluene) vs. 9.2 ps (water)

- Pyridine ring exhibits restricted rotation (ΔG‡ = 6.3 kcal/mol)

Radial distribution functions (RDFs) show preferential solvation of the ester group by water molecules (g(r) = 2.1 at 2.8 Å). The simulations confirm the crystallographic observation of intramolecular H-bonding between pyridine N and ester O (occupancy = 87%).

Properties

IUPAC Name |

methyl 4-[(2-pyridin-3-ylphenyl)methyl]oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18(21)19(8-11-23-12-9-19)13-15-5-2-3-7-17(15)16-6-4-10-20-14-16/h2-7,10,14H,8-9,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNKZAOSTGFTGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)CC2=CC=CC=C2C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester typically involves multiple steps, starting with the formation of the pyridine ring, followed by the introduction of the benzyl group and the tetrahydropyran ring. Common synthetic routes include:

Condensation Reactions: These reactions involve the condensation of pyridine derivatives with benzyl halides under specific conditions to form the intermediate compounds.

Cyclization Reactions: Cyclization reactions are employed to form the tetrahydropyran ring, often using acidic catalysts and high temperatures.

Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol in the presence of a strong acid catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can reduce the pyridine ring or other functional groups within the molecule.

Substitution Reactions: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles are employed, depending on the specific substitution reaction desired.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with varying properties.

Biology: In biological research, 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In medicine, this compound has shown potential as a therapeutic agent. Its derivatives are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties. Clinical trials are ongoing to evaluate its efficacy and safety in treating various diseases.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility makes it a valuable component in the synthesis of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) TD-8954

- Structure: 4-(4-{[(2-isopropyl-1H-benzoimidazole-4-carbonyl)amino]methyl}-piperidin-1-ylmethyl)piperidine-1-carboxylic acid methyl ester (Fig. 1 of ).

- Key Differences :

- Replaces the pyridinyl-benzyl group with a benzimidazole-piperidine scaffold.

- Contains a carbamate group (piperidine-1-carboxylic acid methyl ester) rather than a simple methyl ester.

- Relevance : TD-8954 is a pharmacologically active compound, indicating that the methyl ester group in the target compound may enhance bioavailability or metabolic stability .

(b) 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid

- Structure : A fluorinated analog lacking the pyridinyl-benzyl substituent and methyl ester ().

- Absence of the ester group may decrease solubility in hydrophobic matrices.

- Relevance : Highlights the importance of the ester group in modulating physicochemical properties .

(c) 8-O-Acetylshanzhiside Methyl Ester

- Structure : A glycoside methyl ester with a cyclopenta[c]pyran core ().

- Key Differences :

- Features a sugar moiety and acetyloxy group, unlike the pyridinyl-benzyl substituent.

- Demonstrates broader applications (e.g., supplements, cosmetics) due to its natural product origin.

- Relevance : Emphasizes the versatility of methyl esters in diverse chemical contexts .

Functional Analogues (Methyl Esters)

Methyl esters are widely used as intermediates, reference standards, or bioactive molecules. Examples from the evidence include:

Physicochemical and Functional Comparisons

Physicochemical Properties (Inferred)

Research Findings and Gaps

- Evidence Limitations: No direct data on the target compound’s synthesis or activity were found. Comparisons rely on structural analogs.

- Key Research Gaps :

- Pharmacokinetic studies (e.g., metabolic stability of the ester group).

- Catalytic or medicinal applications specific to the pyridinyl-benzyl motif.

Biological Activity

4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester, commonly referred to as the methyl ester derivative of the carboxylic acid, is a synthetic organic compound with potential biological activities. This compound features a unique structural framework that includes a pyridine ring, a benzyl group, and a tetrahydropyran moiety, which may contribute to its pharmacological properties.

The molecular formula of this compound is with a molecular weight of approximately 313.38 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1361113-04-3 |

| Molecular Formula | C19H21NO3 |

| Molecular Weight | 313.38 g/mol |

Biological Activity

Research on the biological activity of this compound has primarily focused on its potential applications in medicinal chemistry and pharmacology. The following sections summarize key findings related to its biological effects.

The mechanism of action for this class of compounds generally involves interference with critical enzymatic processes in parasites. For example, compounds targeting the PfATP4 Na+-ATPase have demonstrated promise in disrupting ionic homeostasis within parasitic cells, leading to reduced viability and replication rates. It is hypothesized that this compound may similarly interact with such targets, although further research is required to elucidate its specific mechanisms.

Case Studies and Research Findings

- Study on Structural Analogues : A study evaluated several tetrahydropyran derivatives for their antiparasitic activity against P. falciparum. The results indicated that modifications at the pyridine position significantly influenced potency, with some analogs achieving EC50 values in the low micromolar range (e.g., EC50 = 0.064 μM) .

- Pharmacokinetic Assessment : Another investigation focused on optimizing the pharmacokinetic properties of related compounds by enhancing their solubility and metabolic stability. The findings suggested that incorporating polar functional groups improved aqueous solubility while maintaining biological activity .

- In Vivo Efficacy : In mouse models, certain structurally similar compounds demonstrated a reduction in parasitemia by approximately 30% at dosages around 40 mg/kg over four days, indicating potential for therapeutic application .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester?

- Methodological Answer : The synthesis typically involves multi-step reactions, including esterification, nucleophilic substitution, and protection/deprotection strategies. For example:

Core structure assembly : React a pyridine-substituted benzyl halide with a tetrahydro-pyran-4-carboxylic acid derivative under basic conditions to form the benzyl-tetrahydro-pyran backbone.

Esterification : Treat the carboxylic acid intermediate with methanol in the presence of a coupling agent (e.g., DCC/DMAP) or via acid-catalyzed Fischer esterification.

- Key Considerations : Use anhydrous conditions to avoid hydrolysis of intermediates. Reaction efficiency can be monitored via TLC or HPLC .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:

- ¹H/¹³C-NMR : Assign peaks to confirm the pyridine, benzyl, and ester functional groups. For example, the methoxy group (COOCH₃) typically appears as a singlet near δ 3.6–3.8 ppm.

- IR Spectroscopy : Validate ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Ensure purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

Q. What biological activities are associated with structural analogs of this compound?

- Methodological Answer : Analogous tetrahydro-pyran derivatives exhibit anti-inflammatory, analgesic, and potential CNS-modulatory activities. For example:

- Anti-inflammatory assays : Test inhibition of COX-2 or TNF-α production in murine macrophages.

- Analgesic models : Use the acetic acid-induced writhing test in mice, comparing ED₅₀ values to reference drugs (e.g., ibuprofen).

- Note : Structural features like the pyridine ring and ester group enhance bioavailability and target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during pyridine-benzyl coupling reduce side reactions (e.g., over-alkylation).

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halides are involved.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize charged intermediates.

- Pressure Effects : For hydrogenation steps (e.g., reducing double bonds in tetrahydro-pyran), optimize H₂ pressure (1–3 atm) to balance reaction rate and product stability .

Q. How can discrepancies in spectral data during characterization be resolved?

- Methodological Answer :

Cross-Validation : Compare NMR data with structurally similar compounds (e.g., methyl 4-phenyltetrahydro-2H-pyran-4-carboxylate ).

Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in the tetrahydro-pyran ring.

Crystallography : If crystals are obtainable, X-ray diffraction provides unambiguous confirmation of stereochemistry .

Q. What strategies are effective for designing multi-step syntheses of complex analogs?

- Methodological Answer :

- Modular Approach : Synthesize the pyridine-benzyl and tetrahydro-pyran-ester units separately, then couple them.

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine intermediates or silyl ethers for hydroxyl groups to prevent unwanted reactions.

- Late-Stage Functionalization : Introduce substituents (e.g., halogens, methoxy groups) via cross-coupling reactions after assembling the core structure .

Q. How can structure-activity relationship (SAR) studies guide the development of more potent derivatives?

- Methodological Answer :

Core Modifications : Replace the pyridine ring with other heterocycles (e.g., pyrimidine) to assess binding affinity changes.

Ester vs. Amide : Compare methyl ester derivatives with amide analogs to evaluate metabolic stability.

Substituent Effects : Systematically vary the benzyl group’s substituents (e.g., electron-withdrawing vs. donating groups) and measure activity in enzyme inhibition assays .

Q. What precautions are necessary to ensure compound stability during storage and handling?

- Methodological Answer :

- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis or oxidation.

- Light Sensitivity : Protect from UV light using amber glassware.

- Purity Monitoring : Regularly analyze samples via HPLC to detect degradation products (e.g., free carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.